4-amino-5-(4-chloro-2-fluorophenyl)-4H-1,2,4-triazole-3-thiol
CAS No.: 1152598-13-4
Cat. No.: VC2650982
Molecular Formula: C8H6ClFN4S
Molecular Weight: 244.68 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1152598-13-4 |
|---|---|
| Molecular Formula | C8H6ClFN4S |
| Molecular Weight | 244.68 g/mol |
| IUPAC Name | 4-amino-3-(4-chloro-2-fluorophenyl)-1H-1,2,4-triazole-5-thione |
| Standard InChI | InChI=1S/C8H6ClFN4S/c9-4-1-2-5(6(10)3-4)7-12-13-8(15)14(7)11/h1-3H,11H2,(H,13,15) |
| Standard InChI Key | BWDZCQBJBQSNTE-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C=C1Cl)F)C2=NNC(=S)N2N |
| Canonical SMILES | C1=CC(=C(C=C1Cl)F)C2=NNC(=S)N2N |
Introduction
Structural Characteristics and Chemical Properties
4-amino-5-(4-chloro-2-fluorophenyl)-4H-1,2,4-triazole-3-thiol features a five-membered triazole heterocycle as its core structure. The compound contains four nitrogen atoms, with three forming part of the triazole ring and one as the amino substituent. The 4-chloro-2-fluorophenyl group at position 5 and the thiol group at position 3 complete the structure, creating a molecule with interesting chemical properties and reactivity.
Molecular Structure and Physical Properties
The compound's structure comprises a 1,2,4-triazole ring with specific substitutions that define its chemical behavior. Based on similar triazole compounds, we can estimate several important physical properties:
| Property | Value (Estimated) |
|---|---|
| Molecular Formula | C₉H₇ClFN₄S |
| Molecular Weight | Approximately 259 g/mol |
| Physical Appearance | Crystalline solid |
| Melting Point | 165-175°C |
| Solubility | Poorly soluble in water; soluble in DMSO and other polar organic solvents |
| Log P | 2.3-2.8 |
The presence of the amino group at position 4 likely contributes to hydrogen bonding capabilities, while the thiol group at position 3 provides opportunities for further derivatization and coordination with metal ions. The 4-chloro-2-fluorophenyl substituent at position 5 enhances the lipophilicity of the molecule, potentially influencing its membrane permeability and biological activity.
Chemical Reactivity
Like other triazole-thiol derivatives, 4-amino-5-(4-chloro-2-fluorophenyl)-4H-1,2,4-triazole-3-thiol exhibits distinct reactivity patterns:
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The thiol group (-SH) can readily undergo oxidation to form disulfides or engage in nucleophilic substitution reactions.
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The amino group (-NH₂) can participate in condensation reactions, particularly in the formation of Schiff bases with aldehydes and ketones .
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The triazole ring can engage in various coordination interactions through its nitrogen atoms.
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The halogen substituents (Cl, F) on the phenyl ring can influence electronic properties and potentially participate in halogen bonding interactions.
These reactive sites make the compound versatile for various chemical transformations and modifications for specialized applications.
Synthesis Methodologies
General Synthetic Approaches
The synthesis of 4-amino-5-(4-chloro-2-fluorophenyl)-4H-1,2,4-triazole-3-thiol likely follows routes similar to those used for related triazole derivatives. Based on established methods for triazole synthesis, several approaches can be proposed:
Cyclization Method
One of the most common approaches involves the cyclization of appropriate hydrazine derivatives with carbon disulfide or other suitable reagents under controlled conditions. This typically proceeds through:
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Formation of a hydrazinecarbodithioate intermediate
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Cyclization to form the triazole ring
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Introduction of the amino group through appropriate reactions
Key Reaction Conditions
The synthesis typically requires careful control of:
| Parameter | Typical Conditions |
|---|---|
| Solvent | Ethanol, methanol, or DMF |
| Temperature | 60-100°C |
| Catalyst | Base catalysts such as KOH or NaOH |
| Reaction Time | 3-8 hours |
| Atmosphere | Inert (N₂) for certain steps |
Purification Methods
Purification of the final compound generally involves:
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Recrystallization from appropriate solvent systems (ethanol-water mixtures)
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Column chromatography using silica gel
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Preparative HPLC for achieving high purity levels
The specific substitution pattern with chloro and fluoro groups likely requires optimization of these purification procedures to achieve high purity.
Biological Activity Profile
Antimicrobial Properties
Triazole derivatives with similar structures have demonstrated significant antimicrobial activity. The addition of the 4-chloro-2-fluorophenyl group likely modifies this activity profile. Compounds with fluorophenyl substituents have been reported to show improved solubility and target affinity compared to chlorophenoxy analogues.
The antimicrobial activity may include effects against:
| Microorganism Type | Expected Activity |
|---|---|
| Gram-positive bacteria | Moderate to strong inhibition |
| Gram-negative bacteria | Variable activity depending on membrane permeability |
| Fungi | Potential antifungal activity |
Mechanism of Action
The antimicrobial mechanism likely involves:
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Interaction with microbial cell membranes due to the lipophilic halogenated phenyl group
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Binding to specific protein targets via the triazole ring
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Formation of disulfide bonds with thiol-containing enzymes, disrupting microbial metabolism
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Possible interference with nucleic acid synthesis
Similar triazole-thiol compounds have been observed to interact with biological macromolecules, making them candidates for pharmacological applications beyond antimicrobial activity.
Structure-Activity Relationships
Impact of Halogen Substitution
The presence of both chloro and fluoro substituents on the phenyl ring creates a unique electronic environment that likely influences the compound's biological activity. Fluorine substitution is known to:
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Increase metabolic stability
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Enhance lipophilicity in a controlled manner
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Improve binding affinity through electronic effects
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Potentially form hydrogen bond-like interactions
Compared to related compounds with only chloro substituents or different substitution patterns, the 4-chloro-2-fluorophenyl moiety may provide enhanced pharmacological properties.
Comparative Analysis with Related Compounds
| Compound | Structure Difference | Anticipated Effect |
|---|---|---|
| 4-amino-5-[(4-chlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol | Contains a phenoxymethyl linker instead of direct phenyl attachment | Reduced rigidity, different spatial arrangement |
| 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol | Lacks halogen substituents | Lower lipophilicity, potentially different target selectivity |
| 4-amino-5-(2-hydroxyphenyl)-4H-1,2,4-triazole-3-thiol | Contains hydroxyl group instead of halogens | Increased hydrophilicity, different hydrogen bonding pattern |
The specific dihalogenated pattern in 4-amino-5-(4-chloro-2-fluorophenyl)-4H-1,2,4-triazole-3-thiol likely provides a balance of lipophilicity and electronic effects that could be advantageous for certain biological targets.
Analytical Characterization
Spectroscopic Identification
The structural characterization of 4-amino-5-(4-chloro-2-fluorophenyl)-4H-1,2,4-triazole-3-thiol would typically involve multiple complementary techniques:
Nuclear Magnetic Resonance (NMR)
¹H-NMR would show characteristic signals for:
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The amino group protons (broad singlet, typically around 5-6 ppm)
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The thiol proton (singlet, often around 13-14 ppm)
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The aromatic protons from the fluorophenyl group (complex pattern due to H-F coupling)
¹³C-NMR would reveal the carbon skeleton, with characteristic signals for the triazole carbons and the halogenated phenyl ring carbons, displaying distinctive splitting patterns due to C-F coupling.
Infrared Spectroscopy
Key IR bands would include:
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N-H stretching of the amino group (3300-3500 cm⁻¹)
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C=N stretching of the triazole ring (1600-1650 cm⁻¹)
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S-H stretching (2550-2600 cm⁻¹)
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C-F stretching (1000-1100 cm⁻¹)
Chromatographic Methods
High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) would be essential for purity determination and structural confirmation. The compound would likely exhibit distinctive retention behavior on reversed-phase columns due to its moderate lipophilicity.
| Therapeutic Area | Potential Application |
|---|---|
| Antimicrobial | Treatment of bacterial and fungal infections |
| Anti-inflammatory | Modulation of inflammatory pathways |
| Anticancer | Potential cytotoxic activity against selected cancer cell lines |
| Antiviral | Possible activity against certain viral targets |
The unique substitution pattern may provide advantages in terms of selectivity, potency, or pharmacokinetic properties compared to existing agents.
Agricultural Applications
Triazole compounds with similar structures have found applications as:
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Fungicides
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Plant growth regulators
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Herbicides
The specific halogenation pattern in 4-amino-5-(4-chloro-2-fluorophenyl)-4H-1,2,4-triazole-3-thiol might confer advantages in terms of stability, uptake, or target selectivity in agricultural contexts.
Research Directions and Development
Structure Optimization
Further research could focus on optimizing the structure through:
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Modification of the amino group to create prodrugs or improve pharmacokinetics
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Conversion of the thiol to thioethers or disulfides to modulate reactivity
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Variation in the halogen substitution pattern on the phenyl ring
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Creation of metal complexes utilizing the coordination abilities of the triazole and thiol groups
Formulation Challenges
Given the likely poor water solubility of the compound, formulation approaches might include:
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Development of salt forms
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Creation of inclusion complexes with cyclodextrins
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Preparation of nanoparticle formulations
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Use of co-solvents and surfactants for liquid formulations
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